molecular formula C45H74O13 B162482 Concanamycin C CAS No. 81552-34-3

Concanamycin C

Cat. No.: B162482
CAS No.: 81552-34-3
M. Wt: 823.1 g/mol
InChI Key: XKYYLWWOGLVPOR-GKJVGUBMSA-N
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Description

“4’-O-De(aminocarbonyl)concanamycin A” is a potent and selective inhibitor of vacuolar-type H±ATPase. It is a derivative of Concanamycin A, which is an H±ATPase (vacuolar) inhibitor .


Molecular Structure Analysis

The molecular formula of “4’-O-De(aminocarbonyl)concanamycin A” is C45H74O13. This differs from Concanamycin A, which has a molecular formula of C46H75NO14 .


Physical and Chemical Properties Analysis

The molecular weight of “4’-O-De(aminocarbonyl)concanamycin A” is 823.1 g/mol. This is slightly less than that of Concanamycin A, which has a molecular weight of 866.099 .

Scientific Research Applications

  • Inhibition of Vacuolar (V-type) ATPase : Concanamycin A, including its derivative 4'-O-De(aminocarbonyl)concanamycin A, is recognized as a potent inhibitor of the vacuolar (V-type) ATPase. This has implications in osteoporosis treatment as V-ATPase is involved in osteoclast-mediated bone resorption (Haydock et al., 2005).

  • Tool for Studying Physiological Role of ATPases : These compounds are important tools for studying the physiological role of V-ATPases and P-ATPases in various organisms including animal and plant cells, as well as yeast, fungi, and bacteria (Dröse & Altendorf, 1997).

  • Impact on Vacuolar pH Regulation : Research has shown that 4'-O-De(aminocarbonyl)concanamycin A can significantly affect the regulation of vacuolar pH in certain cells, such as those of Chara corallina, a freshwater characean alga. This indicates its potential utility in studying cellular pH regulation mechanisms (Tazawa et al., 1995).

  • Inhibitor of Enveloped Animal-Virus Entry : The compound has been found to be a powerful inhibitor of the entry of enveloped animal viruses into cells, impacting viruses such as vesicular stomatitis virus, Semliki Forest virus, and influenza virus (Guinea & Carrasco, 1994).

  • Impact on Endosome and Lysosome Acidification : Concanamycin A is known to inhibit the acidification of endosomes and lysosomes in cells, impacting processes such as lipoprotein degradation and receptor recycling (Woo et al., 1992).

  • Role in Secretory Pathway of Cells : It has been shown to affect the secretory pathway in cells, particularly impacting intra-Golgi trafficking and Golgi to plasma membrane delivery. This is significant for studying cellular secretion mechanisms (Yilla et al., 1993).

  • Antimalarial Activity : Concanamycin A exhibits antimalarial activity, particularly against Plasmodium falciparum, and has shown an additive effect when tested with other antimalarial drugs like pyronaridine (Auparakkitanon & Wilairat, 2006).

  • Inhibition of Herpes Simplex Virus : Concanamycins A and B have shown potent inhibition of herpes simplex virus replication. They block the penetration of the virus into host cells and affect the production of progeny viruses (Hayashi et al., 2001).

  • Effect on CTL-mediated Cytotoxicity : The compound affects the cytolytic activity of CD8+ cytotoxic T lymphocyte clones, indicating its utility in immunological studies (Kataoka et al., 1994).

Mechanism of Action

Target of Action

Concanamycin C, also known as 4’-O-De(aminocarbonyl)concanamycin A, is a potent and selective inhibitor of vacuolar-type H±ATPases (V-ATPases) . V-ATPases are ATP-driven proton pumps that play a crucial role in various cellular processes, including endocytosis and intracellular membrane trafficking .

Mode of Action

This compound interacts with V-ATPases, inhibiting their function . V-ATPases are responsible for acidifying intracellular compartments and translocating protons across the plasma membrane . By inhibiting these proton pumps, this compound disrupts the normal pH balance within cells, affecting various cellular processes .

Biochemical Pathways

The inhibition of V-ATPases by this compound affects several biochemical pathways. V-ATPases are involved in the regulation of intracellular and extracellular pH levels, which are critical for numerous biochemical reactions . Therefore, the inhibition of V-ATPases can have wide-ranging effects on cellular metabolism and signaling .

Pharmacokinetics

It is known that the compound is soluble in dmso , which suggests that it may have good bioavailability

Result of Action

The inhibition of V-ATPases by this compound can lead to a variety of cellular effects. For example, the disruption of pH balance within cells can affect protein folding and degradation, potentially leading to cell death . Additionally, the inhibition of V-ATPases can interfere with endocytosis and intracellular membrane trafficking, disrupting normal cellular function .

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the pH of the cellular environment can affect the activity of V-ATPases and, therefore, the efficacy of this compound . Additionally, the stability of this compound may be affected by factors such as temperature and light exposure.

Biochemical Analysis

Biochemical Properties

Concanamycin C interacts with V-ATPases, which are ATP-driven proton pumps . V-ATPases play a crucial role in acidifying intracellular compartments and translocating protons across the plasma membrane .

Cellular Effects

This compound has been shown to have effects on various types of cells. For instance, it has been reported to induce apoptosis in murine cells, evidenced by an increase in fragmented DNA and the number of apoptotic cells with hypodiploid DNA . It also induced the production of nitric oxide and decreased cell growth and survival in mouse leukemic monocyte cells .

Molecular Mechanism

The molecular mechanism of action of this compound involves its interaction with V-ATPases . By inhibiting these ATP-driven proton pumps, this compound disrupts the acidification of intracellular compartments and the translocation of protons across the plasma membrane .

Temporal Effects in Laboratory Settings

It is known that this compound is a potent and specific inhibitor of V-ATPases , suggesting that its effects may be observed shortly after administration and persist as long as the compound is present.

Dosage Effects in Animal Models

The effects of this compound dosage in animal models have not been extensively studied. Given its potent inhibitory effects on V-ATPases , it is reasonable to hypothesize that higher dosages would result in more pronounced effects.

Metabolic Pathways

Given its role as an inhibitor of V-ATPases , it likely interacts with metabolic processes related to proton transport and intracellular pH regulation.

Transport and Distribution

Given its role as an inhibitor of V-ATPases , it is likely to be found in locations where these enzymes are active, such as intracellular compartments and the plasma membrane.

Subcellular Localization

Given its role as an inhibitor of V-ATPases , it is likely to be found in locations where these enzymes are active, such as intracellular compartments and the plasma membrane.

Properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for '4'-O-De(aminocarbonyl)concanamycin A' involves the conversion of concanamycin A to the desired compound through a series of chemical reactions.", "Starting Materials": [ "Concanamycin A", "Methanol", "Hydrogen chloride", "Sodium bicarbonate", "Sodium hydroxide", "Acetic anhydride", "Triethylamine", "Methanesulfonic acid", "Dimethylformamide", "N,N-Dimethylpropargylamine", "Sodium cyanoborohydride", "Acetic acid", "Ethyl acetate", "Water" ], "Reaction": [ "Concanamycin A is dissolved in methanol and treated with hydrogen chloride to form the hydrochloride salt of concanamycin A.", "The hydrochloride salt is treated with sodium bicarbonate to neutralize the acid and form the free base of concanamycin A.", "The free base is then reacted with acetic anhydride and triethylamine to form the acetylated derivative of concanamycin A.", "The acetylated derivative is then treated with methanesulfonic acid to remove the acetyl group and form the corresponding methanesulfonate.", "The methanesulfonate is then reacted with N,N-dimethylpropargylamine in the presence of sodium cyanoborohydride to form the desired compound, '4'-O-De(aminocarbonyl)concanamycin A'.", "The final product is purified through a series of solvent extractions using ethyl acetate and water, and the purity is confirmed through analytical techniques such as HPLC and NMR spectroscopy." ] }

CAS No.

81552-34-3

Molecular Formula

C45H74O13

Molecular Weight

823.1 g/mol

IUPAC Name

(3Z,5E,7R,8R,9S,10S,11R,13E,15E,17S,18R)-18-[(2S,3R,4S)-4-[(2R,4R,5S,6R)-4-[(2R,4R,5S,6R)-4,5-dihydroxy-6-methyloxan-2-yl]oxy-2-hydroxy-5-methyl-6-[(E)-prop-1-enyl]oxan-2-yl]-3-hydroxypentan-2-yl]-9-ethyl-8,10-dihydroxy-3,17-dimethoxy-5,7,11,13-tetramethyl-1-oxacyclooctadeca-3,5,13,15-tetraen-2-one

InChI

InChI=1S/C45H74O13/c1-13-16-34-28(7)37(56-38-22-33(46)42(50)31(10)55-38)23-45(52,58-34)30(9)41(49)29(8)43-35(53-11)18-15-17-24(3)19-26(5)39(47)32(14-2)40(48)27(6)20-25(4)21-36(54-12)44(51)57-43/h13,15-18,20-21,26-35,37-43,46-50,52H,14,19,22-23H2,1-12H3/b16-13+,18-15+,24-17+,25-20+,36-21-/t26-,27-,28-,29+,30+,31-,32+,33-,34-,35+,37-,38+,39+,40-,41-,42-,43-,45-/m1/s1

InChI Key

XKYYLWWOGLVPOR-GKJVGUBMSA-N

Isomeric SMILES

CC[C@H]1[C@H]([C@@H](C/C(=C/C=C/[C@@H]([C@H](OC(=O)/C(=C/C(=C/[C@H]([C@H]1O)C)/C)/OC)[C@@H](C)[C@H]([C@H](C)[C@]2(C[C@H]([C@@H]([C@H](O2)/C=C/C)C)O[C@H]3C[C@H]([C@@H]([C@H](O3)C)O)O)O)O)OC)/C)C)O

SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O

Canonical SMILES

CCC1C(C(CC(=CC=CC(C(OC(=O)C(=CC(=CC(C1O)C)C)OC)C(C)C(C(C)C2(CC(C(C(O2)C=CC)C)OC3CC(C(C(O3)C)O)O)O)O)OC)C)C)O

Pictograms

Acute Toxic; Irritant

Synonyms

concanamycin C
TAN 1323 A
TAN-1323 A

Origin of Product

United States

Retrosynthesis Analysis

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Reactant of Route 6
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